molecular formula C18H12Cl2N4O4S B11552009 (2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11552009
M. Wt: 451.3 g/mol
InChI Key: QAYNULURDJRAHT-ISPVLGMOSA-N
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Description

(2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro or chloro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules.

Biology

Biologically, this compound has been investigated for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections and cancer.

Industry

Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and hydrazones, which share structural features and biological activities.

Uniqueness

What sets (2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one apart is its specific substitution pattern, which may confer unique biological properties and reactivity.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its diverse chemical reactivity and potential biological activities make it a valuable subject for further study.

Properties

Molecular Formula

C18H12Cl2N4O4S

Molecular Weight

451.3 g/mol

IUPAC Name

(2Z,5E)-5-[(2,4-dichloro-5-nitrophenyl)methylidene]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12Cl2N4O4S/c1-28-12-4-2-10(3-5-12)9-21-23-18-22-17(25)16(29-18)7-11-6-15(24(26)27)14(20)8-13(11)19/h2-9H,1H3,(H,22,23,25)/b16-7+,21-9+

InChI Key

QAYNULURDJRAHT-ISPVLGMOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C\C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])/S2

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])S2

Origin of Product

United States

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